molecular formula C17H16BrNO4S2 B2542733 4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole CAS No. 850928-81-3

4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole

Cat. No.: B2542733
CAS No.: 850928-81-3
M. Wt: 442.34
InChI Key: DHWXHJIQYNHOCT-UHFFFAOYSA-N
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Description

4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole: is a complex organic compound characterized by its bromobenzene sulfonyl group, furan ring, and oxazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxazole ring. One common approach is the cyclization of a suitable precursor containing the furan and sulfanyl groups. The bromobenzene sulfonyl group is usually introduced through a sulfonylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form a furan-2-carboxylic acid derivative.

  • Reduction: : The oxazole ring can be reduced to form a corresponding amine.

  • Substitution: : The bromobenzene sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid derivatives.

  • Reduction: : Corresponding amines.

  • Substitution: : Various substituted phenyl sulfonamides.

Scientific Research Applications

  • Chemistry: : It can be used as a building block in organic synthesis.

  • Biology: : It may serve as a probe in biochemical studies.

  • Medicine: : Its derivatives could be explored for pharmaceutical applications.

  • Industry: : It might be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it might interact with specific enzymes or receptors, leading to a measurable biological response. The molecular targets and pathways involved would need to be identified through detailed research.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds might include other oxazoles or sulfonamides, but the presence of the furan ring and the specific substituents make it distinct. Some similar compounds include:

  • 4-(N-allylsulfamoyl)phenylboronic acid

  • 4-Bromobenzenesulfonyl chloride

  • Furan-2-carboxylic acid derivatives

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-5-(2-methylpropylsulfanyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4S2/c1-11(2)10-24-17-16(19-15(23-17)14-4-3-9-22-14)25(20,21)13-7-5-12(18)6-8-13/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWXHJIQYNHOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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